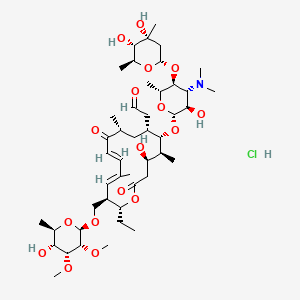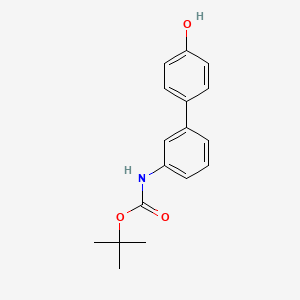
4-(3-BOC-Aminophenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BOC-Aminophenyl)phenol (4-BAP) is a synthetic phenol compound that has been used in a variety of scientific research applications. It is a versatile compound with multiple biochemical and physiological effects, and is widely used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Biochemistry
Scientific Field
Biochemistry Application Summary: In biochemistry, 4-(3-BOC-Aminophenyl)phenol is utilized for studying phenolic compound bioavailability and metabolic pathways . It serves as a model compound to understand the absorption, metabolism, and health effects of phenolic compounds. Methods of Application: The compound is typically introduced into biochemical assays to trace metabolic pathways, often using spectrophotometry or chromatography for detection . Results Summary: Research has shown that such phenolic compounds are metabolized through complex pathways, affecting their bioavailability and potential health benefits .
Pharmacology
Scientific Field
Pharmacology Application Summary: In pharmacology, this compound is explored for its antioxidant properties, contributing to the development of new therapeutic agents . Methods of Application: Pharmacological studies involve in vitro assays to test the efficacy of the compound in scavenging free radicals and protecting cells from oxidative stress . Results Summary: Studies indicate that 4-(3-BOC-Aminophenyl)phenol exhibits significant antioxidant activity, suggesting potential for therapeutic use .
Organic Chemistry
Scientific Field
Organic Chemistry Application Summary: It’s used in organic synthesis, particularly in the development of new phenolic resins with improved performance characteristics . Methods of Application: The compound is synthesized and then polymerized under controlled conditions to form phenolic resins, which are analyzed for their physical properties . Results Summary: The resulting resins demonstrate enhanced thermal stability and mechanical strength, making them suitable for industrial applications .
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: 4-(3-BOC-Aminophenyl)phenol is used in the development of boronic acid-based sensors for detecting diols and other analytes . Methods of Application: The compound is incorporated into sensor devices, and its interaction with target analytes is monitored through changes in electrical or optical signals . Results Summary: The sensors show high sensitivity and selectivity for diols, proving useful in various analytical applications .
Materials Science
Scientific Field
Materials Science Application Summary: This compound is investigated for its role in creating advanced materials, such as smart polymers and composites . Methods of Application: It is used as a monomer or cross-linking agent in the synthesis of polymers, with its properties being characterized using techniques like NMR and FTIR . Results Summary: The polymers exhibit responsive behavior to stimuli, opening up possibilities for use in smart materials and coatings .
Environmental Science
Scientific Field
Environmental Science Application Summary: The compound is studied for its environmental impact, particularly in the treatment of phenol-contaminated wastewater . Methods of Application: It is used in experimental setups to simulate and treat contaminated water, with the effectiveness of degradation being measured . Results Summary: The compound shows potential in reducing phenol levels in wastewater, aiding in environmental remediation efforts .
This analysis provides a detailed overview of the diverse applications of 4-(3-BOC-Aminophenyl)phenol across various scientific fields, highlighting its versatility and potential for further research and development.
Chemical Sensing
Scientific Field
Chemical Sensing Application Summary: This compound is used in the development of chemical sensors, particularly for the detection of alcohols and sugars due to its boronic acid moiety which interacts with diols . Methods of Application: The compound is incorporated into sensor arrays that change color or fluorescence upon binding with diols, which can be quantified using spectroscopic methods . Results Summary: The sensors have been found to be highly selective and sensitive, allowing for the detection of trace amounts of target substances .
Therapeutics
Scientific Field
Therapeutics Application Summary: The compound’s potential therapeutic applications are being explored, particularly in the context of its antioxidant properties and its ability to modulate biological pathways . Methods of Application: It is tested in various biological assays to determine its efficacy in reducing oxidative stress and modulating signaling pathways . Results Summary: Preliminary results suggest that it may have therapeutic benefits in diseases associated with oxidative stress and inflammation .
Polymer Chemistry
Scientific Field
Polymer Chemistry Application Summary: “4-(3-BOC-Aminophenyl)phenol” is investigated for its use in creating novel polymers with specific functionalities, such as stimuli-responsive or self-healing properties . Methods of Application: The compound is polymerized with other monomers to create copolymers, and the resulting materials are tested for their physical and chemical properties . Results Summary: The polymers created show promising characteristics, such as the ability to change properties in response to environmental changes .
Nanotechnology
Scientific Field
Nanotechnology Application Summary: In nanotechnology, the compound is used to modify the surface of nanoparticles to enhance their stability and functionality . Methods of Application: Nanoparticles are coated with “4-(3-BOC-Aminophenyl)phenol” to introduce functional groups that can interact with biological molecules or environmental pollutants . Results Summary: The modified nanoparticles exhibit improved biocompatibility and can be used for targeted drug delivery or environmental sensing applications .
Environmental Monitoring
Scientific Field
Environmental Monitoring Application Summary: The compound is utilized in the development of monitoring systems for environmental pollutants, leveraging its reactivity with specific chemical groups . Methods of Application: It is used in the fabrication of devices that can detect and quantify pollutants in air or water samples through specific interactions with the compound . Results Summary: These monitoring systems have shown effectiveness in tracking pollution levels and contributing to environmental protection efforts .
Biotechnology
Scientific Field
Biotechnology Application Summary: “4-(3-BOC-Aminophenyl)phenol” is used in biotechnological applications, such as the modification of enzymes or the development of biosensors . Methods of Application: The compound is used to modify enzymes to alter their activity or stability, or it is integrated into biosensors for detecting biological analytes . Results Summary: The enzyme modifications have led to enhanced performance in industrial processes, and the biosensors have shown potential in medical diagnostics .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-6-4-5-13(11-14)12-7-9-15(19)10-8-12/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVLITKIBPWKAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)phenol | |
CAS RN |
1261958-25-1 |
Source


|
| Record name | Carbamic acid, N-(4′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



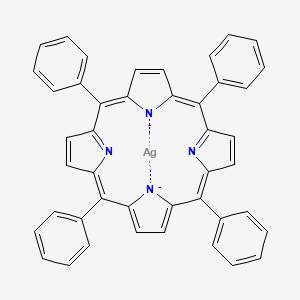
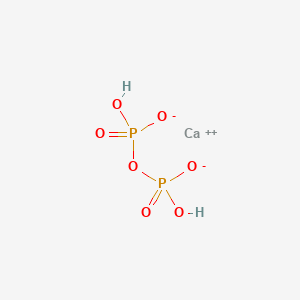
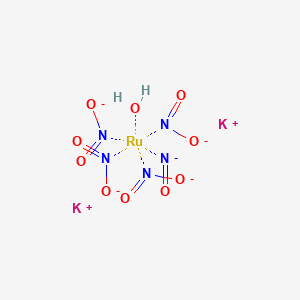

![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)
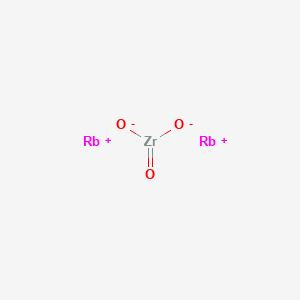
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)
